1-bromo-4-(prop-1-en-1-yl)benzene
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Overview
Description
1-bromo-4-(prop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H9Br. It is a derivative of benzene, where a bromine atom and a prop-1-en-1-yl group are substituted at the para positions. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-(prop-1-en-1-yl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(prop-1-en-1-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The prop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form 1-bromo-4-(propyl)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 4-(prop-1-en-1-yl)benzaldehyde or 4-(prop-1-en-1-yl)benzoic acid.
Reduction: Formation of 1-bromo-4-(propyl)benzene.
Scientific Research Applications
1-bromo-4-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-bromo-4-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the prop-1-en-1-yl group undergoes transformations through electron transfer processes, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-4-(prop-2-en-1-yl)benzene
- 1-bromo-4-(prop-1-yn-1-yl)benzene
- 1-bromo-4-ethylbenzene
- 1-bromo-4-(2-nitroprop-1-en-1-yl)benzene
Uniqueness
1-bromo-4-(prop-1-en-1-yl)benzene is unique due to its specific substitution pattern and the presence of both a bromine atom and a prop-1-en-1-yl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
58879-29-1 |
---|---|
Molecular Formula |
C9H9Br |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
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